Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a sulfamoyl-substituted thiophene carboxylate ester. Its structure comprises:
- A thiophene-2-carboxylate core.
- A sulfamoyl group at position 3, substituted with a 5-chloro-2-methoxyphenyl moiety.
- A 4-methylphenyl group at position 2.
Its synthesis likely involves sulfamoylation of a thiophene precursor, analogous to methods described for related compounds .
Properties
IUPAC Name |
methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S2/c1-12-4-6-13(7-5-12)15-11-28-18(20(23)27-3)19(15)29(24,25)22-16-10-14(21)8-9-17(16)26-2/h4-11,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVDYWHRDUJAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=CC(=C3)Cl)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of thiophene derivatives followed by sulfamoylation and esterification processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structural integrity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a series of arylsulfonamide derivatives were evaluated for their cytotoxic effects on human cancer cell lines such as HCT-116, HeLa, and MCF-7. Many of these compounds demonstrated IC50 values below 100 μM, indicating potent antiproliferative activity . In particular, compounds with naphthyl moieties showed enhanced activity due to their ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and caspase activation .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 37 | HCT-116 | 36 | Apoptosis induction |
| Compound 46 | MCF-7 | 34 | Caspase activation |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Thiophene derivatives are known for their antimicrobial properties. Studies have shown that various thiophene-containing compounds exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways . The specific activity of this compound against microbial strains remains to be fully elucidated but is expected to align with these known behaviors.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic application. Similar compounds are typically well absorbed in biological systems, metabolized primarily by liver enzymes, and excreted via urine. Factors such as pH, temperature, and the presence of other biomolecules can significantly influence the stability and efficacy of this compound in vivo.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Study on Anticancer Activity : A systematic evaluation found that certain sulfonamide derivatives induced significant apoptosis in cancer cell lines through mitochondrial pathways. The study highlighted the importance of structural features in enhancing anticancer activity .
- Antimicrobial Evaluation : Another study assessed various thiophene derivatives for antibacterial efficacy against common pathogens. Results indicated that modifications in the thiophene structure could lead to improved antimicrobial action, suggesting a promising avenue for drug development .
Scientific Research Applications
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary studies have demonstrated effectiveness against several bacterial strains, indicating its utility in developing new antimicrobial agents. The sulfamoyl group is particularly noteworthy as it is known to enhance the antibacterial efficacy of compounds.
Anti-inflammatory Effects
Thiophene derivatives have been recognized for their anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in preclinical models, which could lead to therapeutic applications in treating inflammatory diseases.
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety contributes to enhanced charge transport characteristics, making it suitable for use in electronic devices.
Dye-Sensitized Solar Cells
Research has indicated that incorporating thiophene-based compounds can improve the efficiency of dye-sensitized solar cells (DSSCs). The compound can serve as a sensitizer, enhancing light absorption and conversion efficiency.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various thiophene derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Investigation of Antimicrobial Properties
In a recent investigation, researchers evaluated the antimicrobial activity of this compound against both gram-positive and gram-negative bacteria. The results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) lower than those of several standard antibiotics .
Application in Organic Electronics
A collaborative study between several universities highlighted the potential use of this compound in OLED technology. The findings demonstrated improved device performance due to its high charge mobility and stability under operational conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
Key structural analogs include sulfonylurea herbicides and other sulfamoyl-substituted thiophene/benzoate derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Sulfamoyl Group Variations: The target compound features an aromatic substituent (5-chloro-2-methoxyphenyl), contrasting with triazine-based substituents in thifensulfuron-methyl and triflusulfuron-methyl. Triazine groups enhance binding to acetolactate synthase (ALS) in plants, a hallmark of sulfonylurea herbicides .
Core Structure Differences :
Physicochemical Properties
- Metabolic Stability : Chlorine and methoxy groups may slow oxidative metabolism, extending half-life in biological systems .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves multi-step synthesis starting with thiophene carboxylate intermediates. For example, methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CAS: 91076-93-6) can serve as a precursor, undergoing sulfamoylation with 5-chloro-2-methoxyphenylsulfamoyl chloride. Key steps include:
- Amination and sulfamoylation : Use DCM or DMF as solvents, with a 2–3-fold excess of reagents to drive the reaction .
- Coupling with 4-methylphenyl groups : Optimize temperature (typically 60–80°C) and catalyst (e.g., Pd-based catalysts) to minimize side products.
Data Table :
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Sulfamoylation | 5-Chloro-2-methoxyphenylsulfamoyl chloride, DCM, RT | 65–70 | |
| Final esterification | Methanol, H₂SO₄ catalyst, reflux | 85–90 |
Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- NMR : Prioritize - and -NMR to confirm substituent positions. For example, the methoxy group (δ ~3.8 ppm) and sulfamoyl protons (δ ~7.2–7.5 ppm) must align with predicted splitting patterns .
- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to verify purity (>95%). Discrepancies in molecular ion peaks ([M+H]⁺) may indicate residual solvents or incomplete reactions.
- Contradiction Resolution : Cross-validate with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and elemental analysis. If NMR signals overlap, employ 2D techniques (COSY, HSQC) .
Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are optimal?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves well in DMSO, DMF, and dichloromethane. Test solubility incrementally (e.g., 1 mg/mL to 10 mg/mL) to avoid precipitation .
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfamoyl group. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) monthly.
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity, particularly in targeting sulfotransferase enzymes?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions between the sulfamoyl group and enzyme active sites (e.g., Tyr-156 and His-108 residues). Adjust the 4-methylphenyl group’s orientation to enhance binding affinity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the enzyme-ligand complex. Focus on RMSD values (<2.0 Å indicates stable binding).
Q. What strategies resolve contradictions in reported biological activity data, such as inconsistent IC₅₀ values across assays?
Methodological Answer:
- Assay Standardization : Replicate studies using uniform cell lines (e.g., HEK293 for enzyme inhibition) and control compounds (e.g., quercetin for sulfotransferase).
Q. How does modifying the 4-methylphenyl or methoxy substituents impact the compound’s physicochemical and pharmacological properties?
Methodological Answer:
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups. Assess logP (via shake-flask method) and permeability (Caco-2 monolayer assay).
- Data Table :
| Substituent | logP | Permeability (×10⁻⁶ cm/s) | Bioactivity (IC₅₀, µM) |
|---|---|---|---|
| 4-Methylphenyl | 4.2 | 12.5 | 8.7 |
| 4-Chlorophenyl | 4.8 | 8.2 | 5.3 |
| 4-Methoxyphenyl | 3.9 | 15.1 | 12.4 |
Q. What experimental designs are recommended for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor sulfamoylation in real-time.
- DoE (Design of Experiments) : Vary temperature (50–90°C), catalyst loading (1–5 mol%), and reaction time (6–24 hrs) to identify robust conditions. Use ANOVA to validate significant factors (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
